molecular formula C16H19N3O5 B2511985 N-(3,4-dimethoxyphenethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351648-76-4

N-(3,4-dimethoxyphenethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2511985
CAS RN: 1351648-76-4
M. Wt: 333.344
InChI Key: KXKBYZGFMXIASJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. These compounds demonstrate significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the chemical versatility of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity

  • Research on dihydropyrimidinone-isatin hybrids reveals a novel series with high in vitro activity against HIV-1 reverse transcriptase, indicating potential applications in antiretroviral therapy. Two hybrids in particular were identified as having higher RT inhibitory activity than the standard rilpivirine, emphasizing the therapeutic potential of pyrimidine derivatives (Devale et al., 2017).

Pharmaceutical Applications

  • Studies on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlight potential antidepressant and nootropic agents. This underscores the application of pyrimidine derivatives in developing central nervous system (CNS) active agents, with certain compounds exhibiting significant antidepressant and nootropic activities in a dose-dependent manner (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Material Science and Spectroscopic Studies

  • A study on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals examined their spectroscopic, thermal, and dielectric properties. The research provides insights into the stability, decomposition, and electrical properties of pyrimidine derivatives, indicating their utility in material science (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

Crystal Structure Analysis

  • Crystal structure analysis of the formamidine pesticide, Amitraz, reveals intermolecular interactions and structural conformation within the crystal lattice. This highlights the significance of pyrimidine derivatives in pesticide development and the importance of crystallographic studies in understanding molecular interactions (Lee, Kim, Shin, Jeon, & Kim, 2013).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-19-15(21)11(9-18-16(19)22)14(20)17-7-6-10-4-5-12(23-2)13(8-10)24-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKBYZGFMXIASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.